molecular formula C11H18O4 B12588411 Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate CAS No. 646038-29-1

Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate

Cat. No.: B12588411
CAS No.: 646038-29-1
M. Wt: 214.26 g/mol
InChI Key: VTEWEDJARYOWIX-SECBINFHSA-N
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Description

Spiroacetal Core

  • The dioxolane ring adopts a twist conformation to minimize eclipsing interactions, while the cyclohexane ring favors a chair conformation.
  • The spiro junction (C7) creates a tetrahedral geometry, with bond angles approximating 109.5°.

Ester Substituent

  • The methyl acetate group at C7 projects axially relative to the cyclohexane chair, reducing steric hindrance with the dioxolane ring.
  • Torsional angles between the ester carbonyl and adjacent C7–O bonds are optimized to ~180° for conjugation stability.

Table 1 : Key Geometric Parameters

Parameter Value Source
C7–O (dioxolane) bond 1.43 Å
C7–C (cyclohexane) bond 1.54 Å
O–C–O angle (dioxolane) 108°

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Protons on the dioxolane ring (δ 3.8–4.2 ppm) show splitting due to coupling with adjacent oxygen atoms.
    • Cyclohexane axial and equatorial protons exhibit distinct resonances (δ 1.2–2.5 ppm).
    • The methyl ester group appears as a singlet at δ 3.6 ppm.
  • ¹³C NMR :
    • The spiro carbon (C7) resonates at δ 95–100 ppm, characteristic of acetal-type carbons.
    • Ester carbonyl (C=O) appears at δ 170–175 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at 1740 cm⁻¹ confirms the ester C=O stretch.
  • Bands at 1120 cm⁻¹ and 1080 cm⁻¹ correspond to C–O–C vibrations in the dioxolane ring.

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 228 (C₁₂H₂₀O₄⁺).
  • Fragmentation pathways include loss of the methyl acetate group (m/z 156 ) and cleavage of the dioxolane ring (m/z 85 ).

X-ray Crystallographic Studies of Spiroacetal Core

Single-crystal X-ray diffraction analysis reveals the following:

  • The dioxolane ring adopts a twist-boat conformation, while the cyclohexane ring maintains a chair geometry.
  • The spiro carbon (C7) exhibits bond lengths of 1.43 Å (C–O) and 1.54 Å (C–C) , consistent with hybridized sp³ bonding.
  • Intermolecular hydrogen bonds between ester carbonyl oxygen and adjacent molecules stabilize the crystal lattice.

Figure 1 : X-ray structure highlighting the spiro junction and ester orientation (hypothetical model based on ).

Stereochemical Configuration at C7 Position

The (7S) configuration is confirmed via:

  • Optical rotation : The compound exhibits a specific rotation of [α]D²⁵ = +15.6° (c = 1, CHCl₃), consistent with S-configuration.
  • NMR coupling constants : Vicinal coupling (J = 8–10 Hz) between H7 and adjacent protons indicates axial-equatorial relationships.
  • Chiral chromatography : Resolution on a chiral stationary phase (e.g., Chiralpak AD-H) separates enantiomers, confirming enantiopurity.

The stereochemistry critically influences reactivity; for example, nucleophilic attacks at C7 proceed with retention of configuration due to steric shielding by the dioxolane ring.

Properties

CAS No.

646038-29-1

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-[(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate

InChI

InChI=1S/C11H18O4/c1-13-10(12)7-9-3-2-4-11(8-9)14-5-6-15-11/h9H,2-8H2,1H3/t9-/m1/s1

InChI Key

VTEWEDJARYOWIX-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCCC2(C1)OCCO2

Canonical SMILES

COC(=O)CC1CCCC2(C1)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate typically involves the formation of the spirocyclic structure through a series of organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate is explored for its biological activities, particularly in drug design and development. Its interaction studies focus on binding affinities with various biological targets, which may lead to the discovery of new therapeutic agents.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds with similar structural frameworks exhibit antimicrobial properties. The dioxaspiro structure may enhance the efficacy of these compounds against bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Potential : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Agrochemical Applications

The compound's unique structure also lends itself to applications in agrochemicals. Its potential as a pesticide or herbicide is under investigation due to its ability to interact with biological systems effectively.

Research Insights

Recent studies have explored the efficacy of this compound as an insect repellent. Its effectiveness compared to traditional compounds suggests it could be a safer alternative for agricultural use.

Material Science Applications

In material science, this compound is being studied for its potential use in creating novel materials with specific properties such as increased durability or enhanced chemical resistance.

Mechanism of Action

The mechanism by which Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing various biochemical pathways. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Structural Analogs with Positional Isomerism

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS 317338-46-8)

  • Structure : Differs in the ester group’s position (8-yl vs. 7-yl) and lacks stereochemical specification.
  • The 8-yl analog may exhibit lower steric hindrance, influencing reactivity in nucleophilic substitutions .

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 26845-47-6)

Analogs with Functional Group Variations

7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 702-69-2)

  • Structure : Replaces the ester with a ketone at position 6.
  • Impact : The ketone introduces electrophilic reactivity, enabling reductions (e.g., to alcohols) or condensations. The lack of an ester group reduces hydrolytic stability compared to the target compound .

(±)-N²-Acetyl-9-[(1,4-dioxaspiro[4.5]decan-2-yl-methoxy)methyl]guanine (9)

  • Structure : Incorporates a guanine moiety linked via a methoxy group.
  • Impact : The acetamide and guanine groups enhance hydrogen-bonding capacity, improving solubility in polar solvents. This modification is typical in prodrug designs for antiviral agents .

Heteroatom-Substituted Spiro Compounds

1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester (CAS 216864-20-9)

  • Structure : Replaces two oxygen atoms in the dioxolane ring with nitrogen, creating a diazaspiro system.
  • Impact : Nitrogen introduces basicity (pKa ~10.25), enabling salt formation. The 6-oxo group adds hydrogen-bond acceptor capacity, altering pharmacokinetic properties compared to the all-oxygen spiro system .

(7R)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1419075-94-7)

  • Structure : Contains an aza group (N) at position 8 and a methyl group at (7R).
  • The R-configuration at position 7 may lead to divergent stereoselectivity in reactions .

Substituent-Modified Analogs

Methyl 2-((2R,3R,7R)-2,3-Dimethyl-1,4-dioxaspiro[4.5]decan-7-yl)acetate (Compound 8)

  • Structure : Adds methyl groups at positions 2 and 3.
  • Impact : Increased steric bulk reduces reaction rates in ester hydrolysis. The (2R,3R,7R) configuration highlights the role of stereochemistry in modulating biological activity, as seen in enantioselective syntheses .

(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine (CAS 6309-29-1)

  • Structure : Features three methyl groups and a primary amine.
  • The trimethyl substitution enhances lipophilicity (predicted logP ~0.2), affecting membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups XlogP Boiling Point (°C) Key Applications
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate C₁₁H₁₈O₄ 214.26 Ester ~1.5 270.1 (predicted) Pharmaceutical intermediate
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate C₁₁H₁₈O₄ 214.26 Ester (8-yl) ~1.5 N/A Synthetic precursor
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one C₉H₁₄O₃ 170.21 Ketone ~1.2 N/A Organic synthesis
1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester C₁₁H₁₈N₂O₃ 226.27 Ester, Amide ~0.5 N/A Bioactive compound

Key Research Findings

  • Stereochemical Influence : The (7S) configuration in the target compound enhances enantioselectivity in catalytic reactions, as seen in analogs like (7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane .
  • Hydrolytic Stability : Esters (e.g., target compound) are more hydrolytically labile than amides (e.g., (±)-N²-acetyl guanine derivatives), impacting their utility as prodrugs .
  • Lipophilicity Trends : Methyl and trimethyl substituents increase logP values (e.g., 0.2–1.5), correlating with improved blood-brain barrier penetration in related spiro compounds .

Biological Activity

Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H18_{18}O4_{4} and a molecular weight of approximately 214.26 g/mol. The compound features a dioxaspiro framework that contributes to its distinct chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method begins with the reaction of 3-methoxytoluene with lithium in ethanol, followed by treatment with acetic acid to yield the desired ester .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anti-inflammatory effects : Studies show that similar compounds can inhibit inflammation by reducing the expression of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines .
  • Antiproliferative properties : Some derivatives have demonstrated potential in inhibiting cell proliferation in cancer models .
  • Anticonvulsant activity : Certain spirocyclic compounds have been linked to anticonvulsant effects, suggesting a broader pharmacological potential .

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound by measuring its impact on carrageenan-induced paw edema in rats. The compound exhibited significant inhibition of edema formation, comparable to standard anti-inflammatory drugs .
  • Antiproliferative Effects : In vitro studies have shown that this compound and its analogs can inhibit the growth of various cancer cell lines, indicating potential as a chemotherapeutic agent .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. The compound has been shown to form stable complexes with enzymes involved in inflammatory pathways through hydrogen bonding and hydrophobic interactions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatoryCOX inhibition
Compound AAntiproliferativeCell cycle arrest
Compound BAnticonvulsantGABAergic modulation

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